2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid
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Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-aminophenol with chloroacetic acid in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcoholic solvents.
Major Products:
Oxidation: Formation of benzo[d]oxazole-7-acetic acid.
Reduction: Formation of benzo[d]oxazole-7-amine derivatives.
Substitution: Formation of various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Benzoxazole: Shares the oxazole ring but lacks the hydroxymethyl and acetic acid groups.
Benzo[d]oxazole-2-thiol: Contains a thiol group instead of a hydroxymethyl group.
Uniqueness: 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and acetic acid groups enhance its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-1,3-benzoxazol-7-yl]acetic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-8-11-7-3-1-2-6(4-9(13)14)10(7)15-8/h1-3,12H,4-5H2,(H,13,14) |
InChI Key |
FIWQMEAHGRZCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CO)CC(=O)O |
Origin of Product |
United States |
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